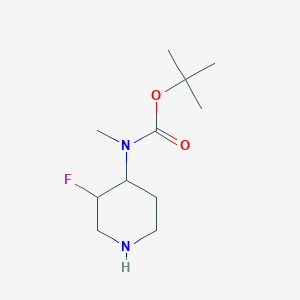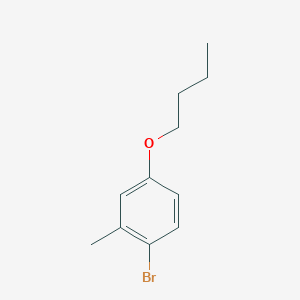![molecular formula C18H26N2O2 B1375679 tert-Butyl-6-Benzyl-2,6-Diazaspiro[3.4]octan-2-carboxylat CAS No. 1352926-14-7](/img/structure/B1375679.png)
tert-Butyl-6-Benzyl-2,6-Diazaspiro[3.4]octan-2-carboxylat
Übersicht
Beschreibung
“tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate” is a chemical compound with the CAS Number: 1352926-14-7 . It has a molecular weight of 302.42 .
Synthesis Analysis
This compound can be used to synthesize ketohexokinase (KHK) inhibitors that have potential medical uses for treating diabetes and obesity . It is also a useful reagent for the synthesis of dihydroisoindolecarboxamide derivatives as Nicotinamide Phosphoribosyltransferase (NAMPT) and Rho-associated protein kinase (ROCK) inhibitors .Molecular Structure Analysis
The molecular formula of “tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate” is C18H26N2O2 .Chemical Reactions Analysis
In the absence of benzylamine (or any other primary amine), cycloaromatization under the same conditions led to the formation of oxazole .Physical And Chemical Properties Analysis
This compound has a storage temperature of 2-8°C and is available in solid or liquid form . The predicted boiling point is 301.3±35.0 °C and the predicted density is 1.10±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen
Synthese von Ketohexokinase (KHK)-Inhibitoren
Diese Verbindung wird bei der Synthese von KHK-Inhibitoren verwendet, die vielversprechend für die Behandlung von Stoffwechselerkrankungen wie Diabetes und Fettleibigkeit sind . KHK ist ein Schlüsselenzym im Fruktose-Stoffwechsel, und seine Hemmung kann helfen, den Fruktosespiegel im Körper zu regulieren, wodurch das Risiko, eine Insulinresistenz und Typ-2-Diabetes zu entwickeln, möglicherweise reduziert wird.
Entwicklung von NAMPT-Inhibitoren
Die Verbindung dient als Reagenz bei der Herstellung von Nicotinamid-Phosphoribosyltransferase (NAMPT)-Inhibitoren . NAMPT ist an der Biosynthese von Nicotinamid-Adenin-Dinukleotid (NAD+) beteiligt, und seine Hemmung wurde mit potenziellen Behandlungen für Krebs in Verbindung gebracht, da Krebszellen NAD+ für schnelles Wachstum und Proliferation benötigen.
Produktion von ROCK-Inhibitoren
Sie ist auch bei der Synthese von Rho-assoziierten Proteinkinase (ROCK)-Inhibitoren von entscheidender Bedeutung . ROCK spielt eine wichtige Rolle in verschiedenen Zellfunktionen, darunter Kontraktion, Motilität, Proliferation und Apoptose. Inhibitoren von ROCK haben therapeutisches Potenzial bei Herz-Kreislauf-Erkrankungen, neurologischen Erkrankungen und Krebs.
Spirodiamin-Diarylketoxime-Derivate
Die Verbindung wird verwendet, um Spirodiamin-Diarylketoxime-Derivate zu erzeugen, die als Melaninkonzentrationshormon (MCH-1R)-Antagonisten wirken . Diese Antagonisten werden auf ihr Potenzial zur Behandlung von Fettleibigkeit und Angststörungen untersucht, da MCH eine Rolle bei der Energiehomöostase und der Stimmungsregulation spielt.
Dihydroisoindolcarboxamid-Derivate
Es ist ein Schlüsselreagenz für die Synthese von Dihydroisoindolcarboxamid-Derivaten, die sowohl als NAMPT- als auch als ROCK-Inhibitoren untersucht werden . Diese Derivate bieten eine duale hemmende Wirkung, die bei der Behandlung von Krankheiten von Vorteil sein könnte, bei denen beide Enzyme eine pathogene Rolle spielen.
Erforschung des chemischen Raums
Diese Verbindung bietet einen vielseitigen Baustein für die Erforschung neuer chemischer Räume. Sie bietet einfache funktionelle Griffe für eine weitere Diversifizierung, was bei der Medikamentenfindung und -entwicklung entscheidend ist . Forscher können die Verbindung modifizieren, um eine Vielzahl von neuartigen Molekülen mit potenziellen therapeutischen Anwendungen zu erzeugen.
Wirkmechanismus
Target of Action
Tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate is a complex organic compound that has been found to interact with several targets. The primary targets of this compound are Nicotinamide Phosphoribosyltransferase (NAMPT) and Rho-associated protein kinase (ROCK) . These proteins play crucial roles in cellular metabolism and signal transduction, respectively.
Biochemical Pathways
The interaction of Tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate with NAMPT and ROCK affects several biochemical pathways. NAMPT is involved in the salvage pathway of NAD+ biosynthesis, a crucial process for cellular metabolism and energy production. On the other hand, ROCK is involved in various cellular processes, including cell motility, proliferation, and apoptosis .
Pharmacokinetics
The pharmacokinetics of Tert-Butyl 6-benzyl-2,6-diazaspiro[3Given its molecular weight of 30242 , it is likely to have good bioavailability
Result of Action
The modulation of NAMPT and ROCK activity by Tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate can have various cellular effects. By inhibiting NAMPT, it can potentially affect cellular metabolism and energy production. By inhibiting ROCK, it can influence cell motility, proliferation, and apoptosis . These effects could have potential therapeutic applications in various diseases.
Action Environment
The action of Tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate can be influenced by various environmental factors. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C This suggests that temperature and atmospheric conditions can affect the stability and efficacy of the compound
Safety and Hazards
Biochemische Analyse
Biochemical Properties
tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate: plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, including ketohexokinase (KHK), nicotinamide phosphoribosyltransferase (NAMPT), and Rho-associated protein kinase (ROCK). These interactions are crucial for the compound’s potential therapeutic effects. For instance, the inhibition of KHK by this compound can help in the treatment of diabetes and obesity . Similarly, its interaction with NAMPT and ROCK can lead to the development of inhibitors for these enzymes, which are important in various cellular processes .
Cellular Effects
The effects of tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate on different cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of NAMPT can affect the NAD+ biosynthesis pathway, leading to changes in cellular energy metabolism and gene expression . Additionally, the compound’s interaction with ROCK can influence cytoskeletal dynamics and cell motility, impacting various cellular processes .
Molecular Mechanism
At the molecular level, tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate exerts its effects through specific binding interactions with target biomolecules. The compound acts as an inhibitor for enzymes like KHK, NAMPT, and ROCK, thereby modulating their activity. These interactions can lead to changes in gene expression and cellular function. For instance, the inhibition of NAMPT by this compound can result in decreased NAD+ levels, affecting various NAD±dependent processes . Similarly, the inhibition of ROCK can lead to alterations in cytoskeletal organization and cell motility .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies can lead to sustained inhibition of target enzymes, resulting in prolonged effects on cellular processes .
Dosage Effects in Animal Models
The effects of tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, toxic or adverse effects may be observed. These effects can include changes in cellular metabolism, gene expression, and overall cellular function . It is important to determine the optimal dosage that maximizes therapeutic effects while minimizing toxicity.
Metabolic Pathways
tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate: is involved in several metabolic pathways. The compound interacts with enzymes such as KHK, NAMPT, and ROCK, affecting their activity and the associated metabolic processes . For example, the inhibition of KHK can impact fructose metabolism, while the inhibition of NAMPT can affect NAD+ biosynthesis . These interactions can lead to changes in metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate within cells and tissues are critical for its biological activity. The compound can interact with specific transporters and binding proteins that facilitate its uptake and distribution . These interactions can influence the compound’s localization and accumulation within different cellular compartments, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate is an important factor in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with target biomolecules and its overall biological effects .
Eigenschaften
IUPAC Name |
tert-butyl 7-benzyl-2,7-diazaspiro[3.4]octane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-17(2,3)22-16(21)20-13-18(14-20)9-10-19(12-18)11-15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMZPXBYNTVDLSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCN(C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40743540 | |
| Record name | tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40743540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1352926-14-7 | |
| Record name | 2,6-Diazaspiro[3.4]octane-2-carboxylic acid, 6-(phenylmethyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1352926-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40743540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



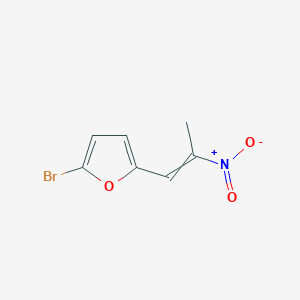

![tert-butyl N-[trans-3-methylpiperidin-4-yl]carbamate](/img/structure/B1375601.png)
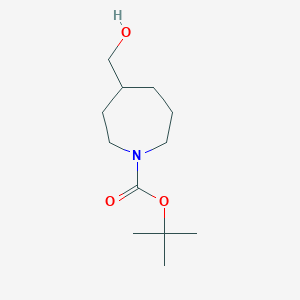

![Tert-butyl 5-(aminomethyl)hexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate](/img/structure/B1375608.png)
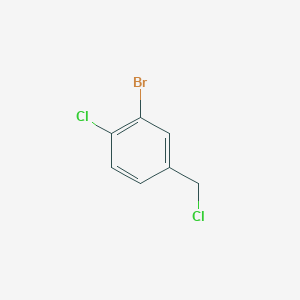

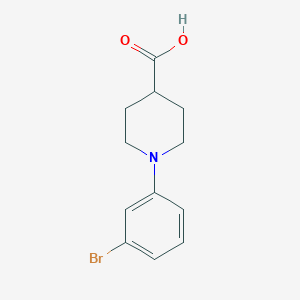
![Tert-butyl 4-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1375616.png)
